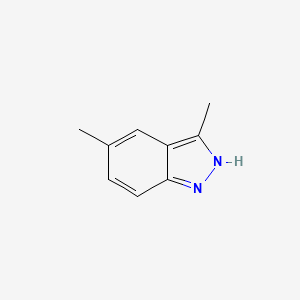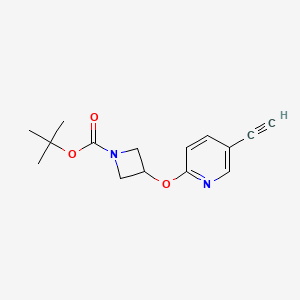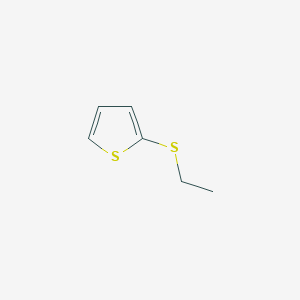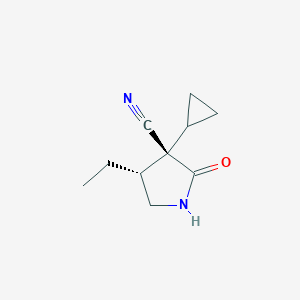
N3-Ethyl pseudouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-Ethyl pseudouridine is a modified nucleoside analogue derived from pseudouridine Pseudouridine is a naturally occurring isomer of uridine, found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA) The modification involves the addition of an ethyl group at the N3 position of pseudouridine, which can significantly alter its chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N3-Ethyl pseudouridine typically involves the modification of pseudouridine through a series of chemical reactions. One common method includes the use of adenosine-5’-monophosphate and uracil as starting materials, followed by a reverse reaction catalyzed by pseudouridine monophosphate glycosidase . The ethylation at the N3 position can be achieved using ethylating agents under controlled conditions to ensure specificity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions: N3-Ethyl pseudouridine can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the nucleoside, potentially affecting its stability and biological activity.
Reduction: Reduction reactions can modify the electronic properties of the nucleoside, influencing its interactions with other molecules.
Substitution: Substitution reactions, particularly at the ethyl group, can lead to the formation of different derivatives with unique properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and efficiency.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of ethyl-substituted analogues.
Applications De Recherche Scientifique
N3-Ethyl pseudouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified RNA molecules, which can be studied for their unique chemical properties and interactions.
Biology: In biological research, this compound is incorporated into RNA to study its effects on RNA structure and function. It is particularly useful in investigating RNA stability and protein translation.
Medicine: The compound is being explored for its potential in RNA-based therapies, including mRNA vaccines and gene editing technologies. Its modification can enhance the stability and efficacy of therapeutic RNA molecules.
Industry: In the pharmaceutical industry, this compound is used in the development of novel drugs and vaccines. Its unique properties make it a valuable tool for improving the performance of RNA-based therapeutics.
Mécanisme D'action
The mechanism of action of N3-Ethyl pseudouridine involves its incorporation into RNA molecules, where it can influence RNA structure and function. The ethyl group at the N3 position can enhance base stacking interactions and stabilize the RNA molecule . This stabilization can improve the efficiency of protein translation and reduce the degradation of RNA by nucleases. Additionally, the modification can alter the immune recognition of RNA, making it less immunogenic and more suitable for therapeutic applications.
Comparaison Avec Des Composés Similaires
Pseudouridine: The parent compound of N3-Ethyl pseudouridine, known for its role in stabilizing RNA structures.
N1-Methylpseudouridine: Another modified nucleoside with a methyl group at the N1 position, used in mRNA vaccines for its enhanced stability and reduced immunogenicity.
5-Methylcytidine: A modified nucleoside with a methyl group at the 5 position of cytidine, known for its role in epigenetic regulation.
Uniqueness: this compound is unique due to the specific placement of the ethyl group at the N3 position, which provides distinct chemical and biological properties compared to other modified nucleosides. This modification can enhance RNA stability and reduce immunogenicity, making it particularly valuable for therapeutic applications.
Propriétés
Formule moléculaire |
C11H16N2O6 |
|---|---|
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-ethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-2-13-10(17)5(3-12-11(13)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,2,4H2,1H3,(H,12,18)/t6-,7-,8-,9+/m1/s1 |
Clé InChI |
KZWVPRXCTYAQLW-BGZDPUMWSA-N |
SMILES isomérique |
CCN1C(=O)C(=CNC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
CCN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913389.png)


![3,27-Bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B13913398.png)

![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)
![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)



![5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B13913446.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)

